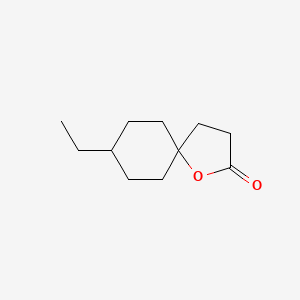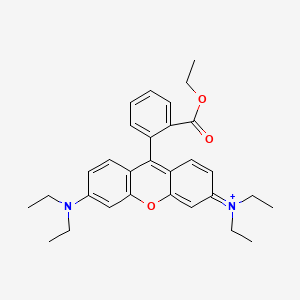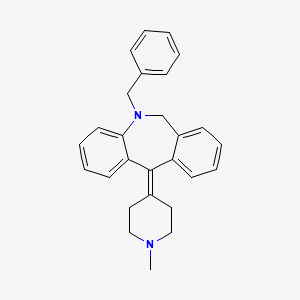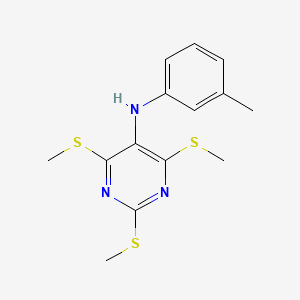
N-(3-Methylphenyl)-2,4,6-tris(methylthio)-5-pyrimidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Methylphenyl)-2,4,6-tris(methylthio)-5-pyrimidinamine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with three methylthio groups and an amine group attached to a 3-methylphenyl group. Pyrimidine derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methylphenyl)-2,4,6-tris(methylthio)-5-pyrimidinamine typically involves multi-step organic reactions. One common method includes the nucleophilic substitution of a pyrimidine precursor with methylthio groups. The reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process might include the use of continuous flow reactors to control reaction conditions precisely and reduce the formation of by-products. Catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Methylphenyl)-2,4,6-tris(methylthio)-5-pyrimidinamine undergoes various chemical reactions, including:
Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the pyrimidine ring or the methylthio groups.
Substitution: The aromatic amine group can participate in electrophilic aromatic substitution reactions, allowing further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
N-(3-Methylphenyl)-2,4,6-tris(methylthio)-5-pyrimidinamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of N-(3-Methylphenyl)-2,4,6-tris(methylthio)-5-pyrimidinamine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The presence of the methylthio groups and the pyrimidine ring allows it to interact with various biomolecules, potentially disrupting cellular processes and leading to its observed biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-Methylphenyl)-2-(methylthio)benzamide
- 4,4′,4′′-tris(N-3-methylphenyl-N-phenyl-amino)triphenylamine
Uniqueness
N-(3-Methylphenyl)-2,4,6-tris(methylthio)-5-pyrimidinamine is unique due to the presence of three methylthio groups on the pyrimidine ring, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
93898-41-0 |
|---|---|
Formule moléculaire |
C14H17N3S3 |
Poids moléculaire |
323.5 g/mol |
Nom IUPAC |
N-(3-methylphenyl)-2,4,6-tris(methylsulfanyl)pyrimidin-5-amine |
InChI |
InChI=1S/C14H17N3S3/c1-9-6-5-7-10(8-9)15-11-12(18-2)16-14(20-4)17-13(11)19-3/h5-8,15H,1-4H3 |
Clé InChI |
QZAXZISIBIPMKY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)NC2=C(N=C(N=C2SC)SC)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



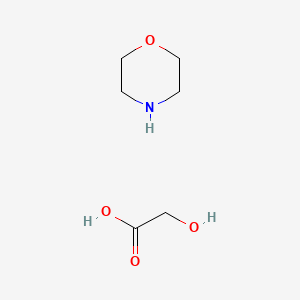
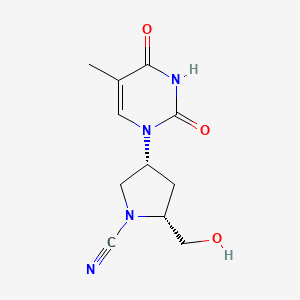
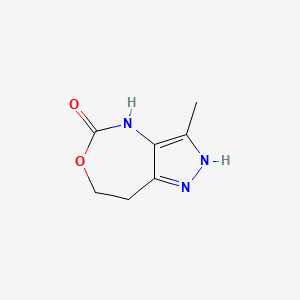


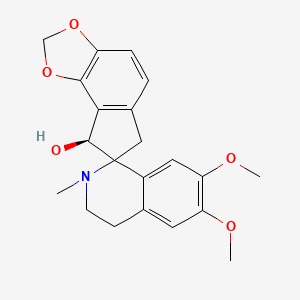
![1-[4-(2-Methylpentyl)phenyl]ethanone](/img/structure/B12801716.png)
